molecular formula C17H23NO6S B2539865 methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate CAS No. 1396761-23-1

methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate

Cat. No. B2539865
CAS RN: 1396761-23-1
M. Wt: 369.43
InChI Key: JBLNONYQWHALAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate, also known as MDL-29951, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate exerts its therapeutic effects by inhibiting the activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix proteins. These proteins play a crucial role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This compound binds to the active site of MMPs and prevents the cleavage of extracellular matrix proteins, thereby inhibiting the pathological processes associated with MMP activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, this compound has been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate in lab experiments is its specificity towards MMPs. This compound has been shown to selectively inhibit the activity of MMPs without affecting the activity of other proteases. This specificity makes this compound a valuable tool for studying the role of MMPs in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

For the use of methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate include its potential applications in the treatment of inflammatory diseases and cancer metastasis.

Synthesis Methods

The synthesis of methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate involves the reaction of 4-aminobenzoic acid with 2-(chloromethyl)-1,4-dioxaspiro[4.5]decan in the presence of triethylamine. The resulting intermediate is then reacted with methyl sulfamoyl chloride to obtain the final product, this compound. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

Methyl 4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)benzoate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in various pathological processes such as cancer metastasis, arthritis, and atherosclerosis.

properties

IUPAC Name

methyl 4-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-22-16(19)13-5-7-15(8-6-13)25(20,21)18-11-14-12-23-17(24-14)9-3-2-4-10-17/h5-8,14,18H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNONYQWHALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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